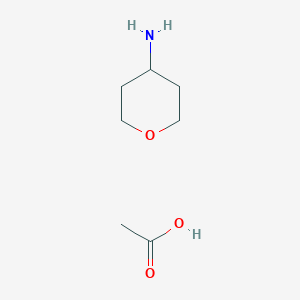

Tetrahydro-2H-pyran-4-amine acetate

Description

Overview of Tetrahydropyran (B127337) Derivatives in Chemical Sciences

The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing one oxygen atom. wikipedia.org This structural motif is a cornerstone in a vast array of natural products and synthetic molecules with significant biological activities. chemicalbook.com In medicinal chemistry, the THP scaffold is often considered a conformationally restricted ether, which can lead to a lower entropic penalty upon binding to a biological target. pharmablock.com

Derivatives of tetrahydropyran are more common in research than the parent compound itself. wikipedia.org For instance, 2-tetrahydropyranyl (THP) ethers are frequently employed as protecting groups for alcohols in organic synthesis due to their stability under various reaction conditions and the relative ease of their subsequent removal. wikipedia.org Beyond their role as protecting groups, tetrahydropyran moieties are integral to the structure of many pyranose sugars, such as glucose. wikipedia.org

The versatility of the tetrahydropyran ring allows for diverse functionalization, leading to a wide range of derivatives with varied physicochemical properties. These derivatives are explored for their potential in modulating drug-like properties, such as lipophilicity and metabolic stability. pharmablock.com The replacement of a methylene (B1212753) group in a cyclohexane (B81311) ring with an oxygen atom to form a tetrahydropyran ring can introduce a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins. pharmablock.com

Significance of Tetrahydro-2H-pyran-4-amine Acetate (B1210297) as a Research Target

Tetrahydro-2H-pyran-4-amine, the parent amine of the acetate salt, is a key building block in the synthesis of more complex molecules. ontosight.aichemicalbook.com Its structure, featuring a primary amine attached to the 4-position of the tetrahydropyran ring, makes it a valuable synthon for introducing this saturated heterocyclic motif into larger scaffolds. chemicalbook.com The acetate salt form, Tetrahydro-2H-pyran-4-amine acetate, provides a stable and readily handleable version of the amine for use in various chemical reactions.

The significance of this compound as a research target lies in its application in the discovery and development of novel therapeutic agents. The tetrahydropyran ring is a prevalent three-dimensional ring system found in marketed drugs, second only to the phenyl ring when considering all ring systems. chemicalbook.com The incorporation of the 4-aminotetrahydropyran (B1267664) moiety has been noted in the synthesis of compounds investigated for the treatment of cancer. chemicalbook.com

Furthermore, the amino-THP substituent is a feature in several kinase inhibitors. pharmablock.com For example, the FDA-approved drug gilteritinib, used for treating acute myeloid leukemia, contains an amino-THP group. pharmablock.com The ability of the tetrahydropyran ring to serve as a bioisostere of a cyclohexane ring, while offering improved physicochemical properties like lower lipophilicity, makes it an attractive component in drug design. pharmablock.com

Historical Context of Tetrahydro-2H-pyran-4-amine Analogues in Scientific Literature

The exploration of tetrahydropyran-containing molecules has a rich history in organic and medicinal chemistry. Early interest in this scaffold was partly driven by its presence in numerous natural products, including marine toxins and polyether antibiotics. chemicalbook.com The synthesis of functionalized tetrahydropyrans has been a long-standing challenge and an active area of research, with numerous synthetic methods being developed over the years. organic-chemistry.org These methods range from the hydrogenation of dihydropyrans to various cyclization strategies. chemicalbook.comorganic-chemistry.org

Analogues of Tetrahydro-2H-pyran-4-amine, such as other substituted tetrahydropyran amines and related heterocycles, have been investigated for a wide range of biological activities. For instance, derivatives of tetrahydropyran have been explored as NK1 receptor antagonists for potential use in treating depression and mood disorders. chemicalbook.com

The development of synthetic strategies to access diverse tetrahydropyran structures has been crucial for structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the tetrahydropyran core and its substituents influence the biological activity of the resulting molecules. The synthesis of Schiff bases from tetrahydropyran-4-amine and its derivatives is one example of how this scaffold is used to generate new chemical entities for biological screening. bohrium.com The continued development of novel synthetic methods and the exploration of the chemical space around the tetrahydropyran ring ensure that its analogues will remain a significant focus of academic and industrial research. bohrium.com

Properties

IUPAC Name |

acetic acid;oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.C2H4O2/c6-5-1-3-7-4-2-5;1-2(3)4/h5H,1-4,6H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDSOUIEDDDQES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1COCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656978 | |

| Record name | Acetic acid--oxan-4-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005498-91-8 | |

| Record name | Acetic acid--oxan-4-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxan-4-amine acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP9B6A9SPZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Tetrahydro 2h Pyran 4 Amine Acetate and Its Derivatives

Established Synthetic Routes to Tetrahydro-2H-pyran-4-amine Scaffolds

Reductive Amination Approaches Utilizing Tetrahydropyran-4-one

A primary and direct method for the synthesis of tetrahydro-2H-pyran-4-amine involves the reductive amination of tetrahydropyran-4-one. This common transformation in organic chemistry can be achieved through a one-pot, two-step process. nih.gov The initial step is the formation of an imine or enamine intermediate by reacting tetrahydropyran-4-one with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt. This is followed by the reduction of the C=N double bond.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts like Raney Nickel or palladium on carbon (Pd/C) is a widely used method. chemicalbook.com Alternatively, hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be utilized under appropriate pH control to achieve the desired transformation. The choice of reducing agent and reaction conditions can influence the yield and purity of the final product.

A specific example involves the synthesis of 4-aminotetrahydropyran (B1267664) from dihydro-2H-pyran-4(3H)-one oxime. chemicalbook.com In this procedure, Raney Ni is added to a solution of the oxime in methanol, and the mixture is stirred under a hydrogen atmosphere. chemicalbook.com The catalyst is then removed by filtration, and the solvent is evaporated to yield the desired 4-aminotetrahydropyran. chemicalbook.com

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| Dihydro-2H-pyran-4(3H)-one oxime | Raney Ni, H₂, Methanol | 4-Aminotetrahydropyran | 57% |

This table summarizes the synthesis of 4-aminotetrahydropyran via reductive amination of the corresponding oxime. chemicalbook.com

Catalytic Hydrogenation of Nitro Precursors

Another established route to amines is the catalytic hydrogenation of nitro compounds. nih.govchemrxiv.orgfrontiersin.org This method can be applied to the synthesis of tetrahydro-2H-pyran-4-amine by first preparing a suitable nitro-substituted tetrahydropyran (B127337) precursor. The reduction of the nitro group to an amine is a highly efficient and clean reaction, often proceeding with high yields. nih.govchemrxiv.org

Commonly used catalysts for this transformation include palladium, platinum, or nickel on a solid support like carbon. google.com The reaction is typically carried out under a hydrogen atmosphere. google.com A key advantage of this method is the high chemoselectivity for the reduction of the nitro group, leaving other functional groups intact. nih.gov Recent advancements have explored the use of biocatalysts, such as hydrogenase enzymes immobilized on carbon supports, for the hydrogenation of nitro compounds under mild, aqueous conditions. nih.govchemrxiv.org This approach offers an environmentally friendly alternative to traditional metal catalysts. chemrxiv.org

The process is suitable for a wide range of aromatic nitro compounds and has been extended to aliphatic nitro compounds as well. nih.govfrontiersin.org For industrial applications, the process can be carried out in solution or in the melt of the starting material. google.com

Prins Cyclization Strategies for Functionalized Tetrahydropyrans

The Prins reaction is a powerful and versatile method for the stereoselective synthesis of the tetrahydropyran skeleton. nih.govbeilstein-journals.orgnih.gov This acid-catalyzed reaction involves the condensation of an aldehyde with a homoallylic alcohol. nih.gov The mechanism proceeds through an oxocarbenium ion intermediate, which is then attacked by the olefin to form the tetrahydropyran ring. nih.gov

The stereochemical outcome of the Prins cyclization is often highly predictable, with a preference for the formation of cis-2,6-disubstituted tetrahydropyrans. nih.gov This is attributed to the chair-like transition state where the substituents adopt equatorial orientations to minimize steric hindrance. nih.gov Various Lewis and Brønsted acids can be used to catalyze the reaction, including scandium triflate (Sc(OTf)₃), perrhenic acid (O₃ReOH), and bismuth(III) chloride (BiCl₃). nih.govrsc.orgbeilstein-journals.org

Modifications of the Prins reaction, such as the Mukaiyama aldol–Prins (MAP) cyclization, have been developed to introduce further functionality and control over the reaction pathway. beilstein-journals.org In the MAP cascade, a nucleophile is incorporated into the enol ether to trap the reactive oxocarbenium ion intermediate, leading to the formation of functionalized tetrahydropyrans. beilstein-journals.org

| Catalyst | Reactants | Product Type |

|---|---|---|

| Sc(OTf)₃ | Alcohol fragment and β-hydroxy dioxinone acid fragment | Macrocyclic tetrahydropyran |

| O₃ReOH | 3-Chlorohomoallylic alcohols and aldehydes | cis-2,6-Disubstituted tetrahydropyran-4-ones |

| BiCl₃ (microwave-assisted) | Homoallylic alcohol and aldehyde | 4-Chloro-cis-2,6-disubstituted tetrahydropyran |

This table highlights different catalysts and their applications in Prins cyclization for synthesizing various tetrahydropyran derivatives. nih.govrsc.orgbeilstein-journals.org

Multi-Component Reactions for Tetrahydropyran Derivative Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including tetrahydropyran derivatives, in a single step from three or more starting materials. rsc.org These reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of diverse compounds. rsc.orgnih.gov

Several MCRs can be utilized to construct the tetrahydropyran ring. For instance, a one-pot reaction involving an aldehyde, an active methylene (B1212753) compound, and a dicarbonyl compound can lead to the formation of pyran scaffolds. mdpi.com The reaction often proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. mdpi.com

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of heterocyclic structures. nih.govnih.govyoutube.com While the classical Passerini reaction yields α-acyloxyamides and the Ugi reaction produces bis-amides, variations and "interrupted" versions of these reactions can lead to the formation of different heterocyclic frameworks. nih.govnih.gov By carefully choosing the starting materials and reaction conditions, it is possible to direct these reactions towards the synthesis of tetrahydropyran-containing molecules. The Ramachary–Bressy–Wang Cycloaddition is another notable MCR that provides access to highly substituted tetrahydropyrans through a domino Michael-aldol sequence. wordpress.com

Advanced and Stereoselective Synthetic Techniques

Chiral Synthesis of Aminotetrahydropyrans

The development of methods for the enantioselective synthesis of chiral amines, including aminotetrahydropyrans, is of great importance due to the prevalence of chiral amine moieties in pharmaceuticals. acs.org Catalytic asymmetric hydrogenation is a powerful tool for achieving this. acs.org This can involve the hydrogenation of prochiral enamines or the dynamic kinetic resolution of racemic intermediates.

Recent research has focused on the development of highly substituted aminotetrahydropyrans through sequential C-H functionalization. nih.govresearchgate.netnih.gov This strategy involves a palladium(II)-catalyzed stereoselective γ-methylene C-H arylation of an aminotetrahydropyran, followed by α-alkylation or arylation of the primary amine. nih.govresearchgate.netnih.gov This two-step sequence allows for the introduction of diverse substituents at specific positions on the tetrahydropyran ring with high diastereoselectivity. nih.govnih.gov

Another approach involves the stereoselective ring-expansion of monocyclopropanated furans. nih.gov This metal-free method utilizes a Brønsted acid-mediated rearrangement of a cyclopropylcarbinyl cation to produce highly functionalized dihydro-2H-pyran derivatives, which can be further elaborated to chiral aminotetrahydropyrans. nih.gov

| Method | Key Transformation | Stereocontrol |

|---|---|---|

| Catalytic Asymmetric Hydrogenation | Reduction of prochiral enamines | Chiral catalyst |

| Sequential C-H Functionalization | Pd(II)-catalyzed γ-C-H arylation and subsequent α-functionalization | Substrate and catalyst control |

| Stereoselective Ring-Expansion | Brønsted acid-mediated rearrangement of monocyclopropanated furans | Inherent in the rearrangement |

This table outlines advanced stereoselective methods for the synthesis of chiral aminotetrahydropyrans. acs.orgnih.govnih.govnih.gov

Asymmetric Cyclization Reactions

The creation of the tetrahydropyran ring with specific stereochemistry is a critical challenge in organic synthesis. Asymmetric cyclization reactions provide elegant solutions to establish desired stereocenters, which is crucial for the biological activity of many complex molecules.

Several catalytic systems have been developed to achieve high enantioselectivity in the formation of the THP ring. Highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids, for instance, have been shown to catalyze the asymmetric Prins cyclization. organic-chemistry.org This reaction, involving both aliphatic and aromatic aldehydes, produces functionalized 4-methylenetetrahydropyrans with high yields and excellent enantioselectivities. organic-chemistry.org

Another powerful approach involves the use of metal catalysts. Gold(I)-catalyzed cyclization of chiral monoallylic diols is reported to be highly stereoselective. organic-chemistry.org Similarly, ruthenium-based catalysts are effective in the asymmetric synthesis of 2,6-disubstituted pyrans through ring-opening/cross-metathesis reactions, highlighting the complementary nature of different metal catalysts like Molybdenum and Ruthenium. organic-chemistry.org A practical asymmetric synthesis of a highly functionalized tetrahydropyran, which acts as a DPP-4 inhibitor, utilizes a sequence of Ruthenium-catalyzed reactions, including a dynamic kinetic resolution (DKR) to set two adjacent stereocenters and a cycloisomerization to form the dihydropyran ring. nih.gov

The following table summarizes selected asymmetric cyclization methods for tetrahydropyran synthesis.

| Catalyst/Reagent System | Reaction Type | Key Features | Reference |

| Imino-imidodiphosphate (iIDP) Brønsted Acid | Asymmetric Prins Cyclization | High yields and enantioselectivities for diverse aldehydes. | organic-chemistry.org |

| Gold(I) complexes | Cyclization of Chiral Diols | Highly stereoselective formation of the THP ring. | organic-chemistry.org |

| Ruthenium (Ru) catalysts | Asymmetric Ring-Opening/Cross-Metathesis | Effective for producing 2,6-disubstituted pyrans. | organic-chemistry.org |

| Ru-catalyzed DKR & Cycloisomerization | Dynamic Kinetic Resolution / Cycloisomerization | Establishes two contiguous stereocenters; efficient ring construction. | nih.gov |

Green Chemistry Approaches in Tetrahydropyran Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly influencing the design of synthetic routes. For tetrahydropyran synthesis, this translates to the use of environmentally benign solvents, catalysts, and reaction conditions.

Domino reactions, which involve multiple bond-forming events in a single pot without isolating intermediates, exemplify a green approach. The Ramachary–Bressy–Wang Cycloaddition, a multicomponent domino reaction, constructs complex tetrahydropyran derivatives with high atom economy and operational simplicity. wordpress.com This method aligns well with green chemistry principles by minimizing waste and synthetic steps. wordpress.com

The use of water as a solvent is another cornerstone of green synthesis. Phosphomolybdic acid has been shown to efficiently catalyze the Prins cyclization of homoallylic alcohols and aldehydes in water at room temperature, yielding cis-selective tetrahydropyran-4-ol derivatives in high yields. organic-chemistry.org Similarly, diethanolammonium hydrogensulfate, an ethanolamine-based liquid salt, has been used as a recyclable catalyst for the synthesis of highly functionalized tetrahydropyridines, a related class of heterocycles, showcasing a procedure with good yields and catalyst regeneration. researchgate.net One-pot, multi-component methodologies under solvent-less or "Grindstone" conditions, sometimes catalyzed by simple salts like CuCl₂·H₂O, further represent an eco-friendly strategy to produce heterocyclic compounds, minimizing solvent waste and energy consumption. mdpi.com

Derivatization Strategies of the Tetrahydro-2H-pyran-4-amine Core

Once the Tetrahydro-2H-pyran-4-amine core is synthesized, its primary amine group serves as a versatile handle for a wide range of chemical modifications. These derivatization strategies are essential for tuning the molecule's properties for specific applications, such as drug discovery.

Amine Functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," is a highly efficient method for forming stable 1,2,3-triazole linkages. This reaction can be applied to functionalize the amine of the tetrahydropyran core. The strategy involves converting the primary amine into an azide (B81097) or an alkyne. For instance, the amine can be reacted with an alkyne-containing reagent, and the resulting molecule can then be "clicked" with an azide partner. Alternatively, the amine could be transformed into an azide, which would then be ready to react with various alkynes. This methodology is noted for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for creating diverse libraries of compounds for biological screening. wordpress.com

Amide Coupling Reactions for Substituted Amine Derivatives

The formation of an amide bond is one of the most fundamental and frequently used reactions in medicinal chemistry. nih.gov Reacting the primary amine of the tetrahydropyran core with a carboxylic acid produces a stable amide derivative. These reactions typically require a coupling agent to activate the carboxylic acid.

A common and effective protocol for coupling electron-deficient or sterically hindered amines involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-(N,N-dimethylamino)pyridine (DMAP) and a catalytic amount of 1-Hydroxybenzotriazole (HOBt). nih.govpeptide.com The reaction proceeds through a highly reactive HOBt ester intermediate, which then reacts with the amine to form the amide bond. nih.gov This method is amenable to a wide range of functionalized carboxylic acids, allowing for the synthesis of a large array of N-substituted tetrahydro-2H-pyran-4-amine derivatives. nih.gov

The table below outlines common reagents used for this transformation.

| Coupling Reagent | Additive(s) | Key Characteristics | Reference |

| EDC (or DIC) | HOBt | Minimizes racemization, forms reactive OBt esters. | peptide.com |

| EDC | DMAP, HOBt | Effective for electron-deficient and unreactive amines. | nih.gov |

| PyBOP | - | Rapid coupling, less hazardous byproducts than BOP. | peptide.com |

| DEPBT | - | Low racemization, useful for easily epimerized amino acids. | peptide.com |

Nucleophilic Substitution Reactions with Halogenated Precursors

An alternative strategy for synthesizing substituted tetrahydro-2H-pyran-4-amine derivatives involves nucleophilic substitution reactions on a halogenated tetrahydropyran ring. In this approach, a precursor such as 4-bromo- or 4-chlorotetrahydropyran (B167756) is reacted with a suitable nitrogen nucleophile.

The stereochemical outcome of these reactions is highly dependent on the reaction mechanism (SN1 or SN2) and the choice of solvent. nih.govnih.govacs.org Nonpolar solvents, such as trichloroethylene, have been found to favor the SN2 pathway, which proceeds with inversion of stereochemistry and leads to higher stereoselectivity. nih.govacs.orgnyu.edu In contrast, polar solvents tend to promote an SN1 mechanism, which involves a planar carbocation intermediate and can result in a mixture of stereoisomers. nih.govdocbrown.info By carefully selecting the halogenated precursor, the nucleophile, and the solvent, specific stereoisomers of substituted amine derivatives can be synthesized. nih.gov

Applications of Tetrahydro 2h Pyran 4 Amine Acetate in Medicinal Chemistry and Drug Discovery

Tetrahydropyran (B127337) Scaffolds in Rational Drug Design

The deliberate incorporation of scaffolds like tetrahydropyran is a cornerstone of rational drug design, a strategy aimed at optimizing a molecule's interaction with its biological target while improving its drug-like properties. nih.gov

In recent years, a significant trend in drug discovery has been the move away from flat, aromatic (sp2-hybridized) molecules towards more three-dimensional, sp3-rich scaffolds. acs.orgnih.gov An over-reliance on aromatic groups can negatively impact solubility and other key drug properties. nih.gov Drug candidates with a higher fraction of sp3-hybridized carbons (a value known as Fsp3) have been associated with a greater likelihood of success in clinical development. nih.gov

The tetrahydropyran ring is an exemplary sp3-rich scaffold. nih.govnih.gov Its non-planar, chair-like conformation provides a three-dimensional architecture that allows for a more diverse exploration of chemical space compared to flat aromatic systems. nih.gov This increased three-dimensionality can lead to improved target binding and selectivity. Furthermore, incorporating sp3-rich motifs like the THP ring can enhance aqueous solubility and modulate lipophilicity, critical parameters for a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. pharmablock.comnih.gov

| Property | sp2-Rich Scaffolds (e.g., Benzene) | sp3-Rich Scaffolds (e.g., Tetrahydropyran) |

|---|---|---|

| Molecular Shape | Predominantly flat, 2D | Complex, 3D conformations nih.gov |

| Solubility | Often lower due to high aromaticity nih.gov | Generally enhanced aqueous solubility nih.gov |

| Lipophilicity | Higher | Lower compared to carbocyclic analogs pharmablock.com |

| Clinical Success | Over-representation in historical compounds | Higher Fsp3 associated with increased clinical progression nih.gov |

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to create new chemical entities with improved properties or to navigate existing patent landscapes. nih.govnih.gov Bioisosterism involves substituting one functional group or moiety with another that retains similar biological activity. researchgate.net Scaffold hopping is a more substantial change, replacing the core framework of a molecule with a chemically different one while preserving the original biological function. biosolveit.de

The tetrahydropyran ring is an effective bioisostere for other cyclic systems, such as cyclohexane (B81311) or even aromatic rings like benzene. pharmablock.com Replacing a lipophilic cyclohexane ring with a more polar tetrahydropyran ring can significantly improve a compound's ADME profile. For instance, in the development of Janus kinase 1 (JAK1) selective inhibitors, replacing a cyclohexyl group with a THP derivative led to improved metabolic clearance in both rat and human studies, despite only a subtle change in polarity. pharmablock.com This substitution can introduce a key hydrogen bond-accepting oxygen atom without drastically altering the scaffold's size and shape, potentially leading to tighter binding with the target enzyme. pharmablock.com This approach of introducing sp3 character via scaffold hopping can unlock novel optimization opportunities and lead to new chemotypes with distinct ADME profiles. acs.org

Role as a Key Intermediate in Pharmaceutical Synthesis

Tetrahydro-2H-pyran-4-amine and its derivatives are valuable building blocks in the multi-step synthesis of complex, biologically active molecules. nih.gov The presence of a reactive amine group on the stable tetrahydropyran ring allows for a wide range of chemical modifications, making it a versatile starting point for creating libraries of new compounds. nih.govsumitomo-chem.co.jp

While direct examples involving Tetrahydro-2H-pyran-4-amine acetate (B1210297) in published oligopeptide studies are not prominent, its structural characteristics make it a highly suitable candidate for this field. The development of constrained oligopeptides and peptidomimetics often involves replacing natural amino acids with non-natural building blocks to restrict conformational flexibility and enhance metabolic stability. The rigid, cyclic nature of the 4-aminotetrahydropyran (B1267664) scaffold, combined with its primary amine functionality, allows it to be incorporated into peptide chains as a mimic of an amino acid. This can enforce specific turns or conformations, leading to higher binding affinity and selectivity for the target protein.

The utility of the 4-aminotetrahydropyran scaffold as a key intermediate is well-documented in the synthesis of various potent and selective inhibitors. For example, AstraZeneca utilized a THP-amine fragment in the development of AZD0156, a potent and orally bioavailable inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a target for cancer therapy. pharmablock.com Similarly, a series of novel inhibitors for the activin-like kinase 5 (ALK5) receptor, a target in cancer and fibrosis, were synthesized using a 3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivative as a core structure. nih.gov In another example, researchers at Merck developed potent, selective, and orally active dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes based on a [(3R)-amino-2-(2,5-difluorophenyl)]tetrahydro-2H-pyran scaffold. researchgate.net

Development of Novel Derivatives with Pharmacological Activities

Starting from the core structure of Tetrahydro-2H-pyran-4-amine, chemists have developed a multitude of derivatives exhibiting a wide range of pharmacological activities. ontosight.airsc.org These efforts highlight the versatility of the THP scaffold in generating new therapeutic agents.

Research has shown that derivatives of 4H-pyrans possess diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. ontosight.aimdpi.comresearchgate.net For example, a series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives were synthesized and identified as potent ALK5 inhibitors for cancer therapy. nih.gov One compound from this series, compound 8h, showed an IC50 value of 25 nM against ALK5 and demonstrated significant tumor growth inhibition in a mouse xenograft model. nih.gov In a different therapeutic area, chiral tetrahydropyrans were designed and synthesized as moderate inhibitors of COX-1 and COX-2 enzymes, which are targets for anti-inflammatory drugs. nih.gov Furthermore, derivatives of 4-(Tetrahydro-2H-pyran-4-yl)thiazol-2-amine have been investigated for a range of potential applications, including as antimicrobial and anticancer agents. ontosight.ai

| Derivative Class | Biological Target | Reported Activity | Therapeutic Area |

|---|---|---|---|

| 4-(Pyridine-4-oxy)-3-(THP-4-yl)-pyrazoles | ALK5 Receptor | IC50 = 25 nM (Compound 8h) nih.gov | Oncology, Fibrosis nih.gov |

| (2R,3S,5R)-2-(aryl)-5-(pyrrolo-pyrazolyl)THP-3-amine | DPP-4 | Potent and selective inhibition researchgate.net | Diabetes researchgate.net |

| THP-amine fragment containing molecules | ATM Kinase | Orally bioavailable inhibitor (AZD0156) pharmablock.com | Oncology pharmablock.com |

| Chiral tetrahydropyrans | COX-1 / COX-2 | Moderate inhibition nih.gov | Inflammation nih.gov |

| 4-(THP-4-yl)thiazol-2-amines | Various enzymes/receptors | Antimicrobial, anticancer potential ontosight.ai | Infectious Disease, Oncology ontosight.ai |

Kinase Inhibitors

Kinases are enzymes that play a pivotal role in cell signaling, and their dysregulation is often implicated in diseases like cancer. Consequently, kinase inhibitors have emerged as a major class of targeted therapies. Tetrahydro-2H-pyran-4-amine acetate is a key structural motif in the design of several potent and selective kinase inhibitors.

Polo-like Kinase 4 (PLK4) Inhibitors

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for maintaining genomic integrity. Overexpression of PLK4 has been observed in various cancers, making it a promising target for anticancer therapies. nih.gov In the quest for effective and safe PLK4 inhibitors, researchers have synthesized novel compounds using Tetrahydro-2H-pyran-4-amine. nih.gov For instance, a series of potent PLK4 inhibitors with an aminopyrimidine core were developed, where Tetrahydro-2H-pyran-4-amine was incorporated through an affinity substitution reaction to create key intermediates. nih.gov

Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors

Ataxia Telangiectasia Mutated (ATM) kinase is a critical protein in the DNA damage response pathway, responsible for repairing DNA double-strand breaks. acs.orgnih.gov Inhibiting ATM can enhance the efficacy of DNA-damaging cancer therapies. nih.gov Tetrahydro-2H-pyran-4-amine has been instrumental in the development of potent and selective ATM inhibitors. For example, in the discovery of AZD0156, a powerful ATM inhibitor, the tetrahydropyran motif was a key structural feature. acs.org The introduction of this motif was a strategy to increase the volume of distribution and, consequently, the predicted human pharmacokinetic half-life of the inhibitor. acs.org

Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5) Inhibitors

The Transforming Growth Factor-β (TGF-β) signaling pathway, through its type I receptor ALK5, is involved in a multitude of cellular processes, and its dysregulation is linked to cancer and fibrosis. nih.gov Therefore, ALK5 inhibitors are being actively pursued as potential therapeutics. The tetrahydropyran ring system, a core component of Tetrahydro-2H-pyran-4-amine, is a feature in some of the heterocyclic scaffolds being investigated for ALK5 inhibition. The design of these inhibitors focuses on creating molecules that can competitively bind to the ATP-binding site of the kinase. nih.gov

Androgen Receptor Antagonists

Androgen receptors (AR) are crucial in the development and progression of prostate cancer. nih.gov Blocking these receptors is a primary strategy in hormone therapy for this disease. nih.govmdpi.com Second-generation nonsteroidal AR antagonists have been developed to be more effective than their predecessors. While the direct incorporation of this compound in marketed drugs like enzalutamide (B1683756) or apalutamide (B1683753) is not specified, the pyran ring is a common heterocyclic structure in medicinal chemistry, and the principles of its use in other areas could be applied to the design of new AR antagonists. The development of these antagonists focuses on achieving a high binding affinity to the AR, thereby blocking the action of androgens. mdpi.com

Cannabinoid Receptor (CB1) Ligands and TSPO Ligands

The cannabinoid receptor 1 (CB1) and the translocator protein (TSPO) are targets for a range of neurological and psychiatric conditions. The tetrahydropyran scaffold is a valuable component in the design of ligands for these receptors. The rigid structure of the pyran ring helps to orient the pharmacophoric groups in a way that maximizes binding affinity and selectivity. The development of ligands for these targets often involves the synthesis of a library of compounds with systematic structural modifications to explore the structure-activity relationship and identify the most promising candidates.

Other Therapeutic Areas

The versatility of the pyran scaffold, a key feature of Tetrahydro-2H-pyran-4-amine, extends to several other therapeutic areas.

Anti-cancer: Beyond specific kinase inhibitors, 4H-pyran derivatives have demonstrated broader anti-cancer properties. nih.govresearchgate.net For instance, certain 4H-pyran derivatives have shown cytotoxic activity against colorectal cancer cell lines like HCT-116. nih.gov

Anti-inflammatory: The pyran structure is found in compounds with anti-inflammatory effects. mdpi.com

Antimicrobial: Various derivatives of 4H-pyran have been synthesized and evaluated for their antimicrobial properties. researchgate.netnih.gov Some have shown activity against Mycobacterium bovis, the causative agent of tuberculosis in cattle, while others have demonstrated efficacy against bacteria like Staphylococcus aureus and fungi such as Aspergillus niger. researchgate.netnih.gov

Below is a data table summarizing the inhibitory activities of selected compounds containing the pyran motif.

| Compound Class | Target | Key Findings |

| Aminopyrimidine Derivatives | PLK4 | Potent inhibition of PLK4, with the tetrahydropyran moiety being a key structural element. nih.gov |

| Imidazo[4,5-c]quinolin-2-ones | ATM Kinase | AZD0156, containing a tetrahydropyran group, is a potent and selective ATM inhibitor. acs.org |

| 4H-Pyran Derivatives | Cancer Cells | Cytotoxic effects observed against HCT-116 colorectal cancer cells. nih.gov |

| 4H-Pyran Derivatives | Bacteria and Fungi | Showed promising activity against M. tuberculosis, S. aureus, and A. niger. researchgate.net |

Advanced Characterization and Spectroscopic Analysis of Tetrahydro 2h Pyran 4 Amine Acetate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural verification of Tetrahydro-2H-pyran-4-amine acetate (B1210297).

The ¹H NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran (B127337) ring and the acetate counter-ion. The protons on the pyran ring, specifically those adjacent to the ether oxygen (C2 and C6) and the carbon bearing the amine group (C4), would appear as distinct multiplets. The protons at C3 and C5 would also produce multiplets, coupled to their neighbors. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The acetate portion of the salt contributes a sharp singlet for its three equivalent methyl protons, typically appearing in the range of 1.9-2.1 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For Tetrahydro-2H-pyran-4-amine acetate, distinct signals are expected for the carbons of the pyran ring and the two carbons of the acetate ion. The carbons adjacent to the ether oxygen (C2 and C6) would resonate at a lower field (higher ppm) compared to the other methylene (B1212753) carbons of the ring (C3 and C5) due to the oxygen's deshielding effect. The C4 carbon, directly attached to the nitrogen, would also have a characteristic chemical shift. The acetate counter-ion would show two signals: one for the methyl carbon and one for the carbonyl carbon, with the latter appearing significantly downfield (>170 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| H2, H6 (axial & equatorial) | 3.0 - 4.0 (m) | 65 - 70 |

| H3, H5 (axial & equatorial) | 1.4 - 2.0 (m) | 30 - 35 |

| H4 | 2.8 - 3.5 (m) | 48 - 53 |

| NH₃⁺ | Broad singlet | - |

| Acetate CH₃ | ~1.9 (s) | 20 - 25 |

| Acetate C=O | - | 170 - 180 |

Note: s = singlet, m = multiplet. Predicted values are based on typical ranges for similar structural motifs.

To unambiguously assign all proton and carbon signals and confirm the molecular connectivity, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons around the tetrahydropyran ring, for instance, showing the correlation between protons on C2 and C3, and C3 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is essential for assigning the carbon signals based on the already-assigned proton signals. For example, it would link the proton signal at C4 to the C4 carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is particularly useful for determining stereochemistry. In analogues of Tetrahydro-2H-pyran-4-amine, NOESY has been used to elucidate regioselectivity by confirming spatial interactions between specific protons. rsc.org For the tetrahydropyran ring, it can distinguish between axial and equatorial protons by showing their through-space proximity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula is C₇H₁₅NO₃, corresponding to a molecular weight of 161.19 g/mol .

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as the protonated molecular ion of the amine base. The acetate salt would dissociate, and the free amine (C₅H₁₁NO, MW = 101.15) would be protonated.

Expected Ion: [C₅H₁₁NO + H]⁺

Expected m/z: 102.10

The fragmentation pattern in MS/MS analysis provides evidence for the structure. libretexts.org For the [M+H]⁺ ion of tetrahydropyran-4-amine, characteristic fragmentation would involve:

Alpha-cleavage: The bond adjacent to the C-N bond can break, which is a common pathway for amines. libretexts.orgmiamioh.edu

Ring cleavage: The ether linkage can induce fragmentation of the pyran ring through the loss of small neutral molecules like H₂O or C₂H₄O. libretexts.org

Table 2: Potential Fragment Ions in Mass Spectrometry of Tetrahydro-2H-pyran-4-amine

| m/z (charge/mass ratio) | Proposed Fragment | Neutral Loss |

|---|---|---|

| 102.10 | [C₅H₁₂NO]⁺ | - |

| 85.08 | [C₅H₉O]⁺ | NH₃ (Ammonia) |

| 84.09 | [C₅H₁₀N]⁺ | H₂O (Water) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the amine salt, the ether linkage, and the acetate group.

N-H Stretching: As an ammonium (B1175870) salt, the N-H bonds will show a very broad and strong absorption band in the 2800-3200 cm⁻¹ region, often overlapping with the C-H stretching bands.

C-H Stretching: Aliphatic C-H stretches from the pyran ring and acetate methyl group will appear just below 3000 cm⁻¹.

C=O Stretching (Acetate): The carboxylate anion (COO⁻) has a characteristic strong, asymmetric stretching band typically found between 1550 and 1610 cm⁻¹.

N-H Bending: The bending vibration for the ammonium group appears in the 1500-1600 cm⁻¹ region.

C-O Stretching (Acetate): The symmetric stretch of the carboxylate is found in the 1400-1440 cm⁻¹ range.

C-O-C Stretching (Ether): A strong, characteristic band for the C-O-C ether linkage in the tetrahydropyran ring is expected between 1080 and 1150 cm⁻¹. chemicalbook.com

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ammonium (R-NH₃⁺) | N-H Stretch | 2800 - 3200 | Strong, Broad |

| Alkane (C-H) | C-H Stretch | 2850 - 2995 | Medium-Strong |

| Acetate (COO⁻) | C=O Asymmetric Stretch | 1550 - 1610 | Strong |

| Ammonium (R-NH₃⁺) | N-H Bend | 1500 - 1600 | Medium |

| Acetate (COO⁻) | C-O Symmetric Stretch | 1400 - 1440 | Variable |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural proof by mapping the precise arrangement of atoms in a single crystal. This technique would confirm the molecular connectivity, bond lengths, bond angles, and the conformation of the tetrahydropyran ring (which typically adopts a chair conformation).

For this compound, a single-crystal X-ray diffraction analysis would reveal:

Three-Dimensional Structure: The exact spatial arrangement of the tetrahydropyran-4-ammonium cation and the acetate anion.

Intermolecular Interactions: The crystal packing would be stabilized by a network of hydrogen bonds between the ammonium protons (N-H⁺) and the carboxylate oxygens of the acetate anion.

Unit Cell Parameters: The dimensions (a, b, c, α, β, γ) and space group of the crystal lattice would be determined, as has been shown for various heterocyclic analogues. nih.govmdpi.commdpi.com

This analysis provides unambiguous proof of the ionic nature of the compound and the specific interactions that govern its solid-state form.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are the standard methods for determining the purity of chemical compounds. rsc.orgbldpharm.com These techniques separate the target compound from any impurities, such as starting materials, byproducts, or degradation products.

A typical method for analyzing this compound would involve:

Stationary Phase: A reversed-phase column, such as a C18 column.

Mobile Phase: A gradient mixture of an aqueous solvent (e.g., water with a pH modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Detection: Since the molecule lacks a strong chromophore, detection can be achieved using a UV detector at a low wavelength (~200-210 nm) or, more effectively, with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Coupling the liquid chromatograph to a mass spectrometer (LC-MS) is also a powerful approach for both separation and identification. bldpharm.com

The purity is calculated by integrating the area of the peak corresponding to the main compound and expressing it as a percentage of the total area of all detected peaks.

Table 4: Example HPLC Purity Data Format

| Compound | Retention Time (min) | Peak Area | % Purity |

|---|---|---|---|

| Impurity 1 | 2.54 | 15,800 | 0.12 |

| This compound | 4.78 | 13,125,000 | 99.81 |

| Impurity 2 | 6.12 | 9,250 | 0.07 |

Note: This table is illustrative of a typical purity analysis report.

Table 5: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tetrahydro-2H-pyran-4-amine |

| Tetrahydro-2H-pyran-4-amine hydrochloride |

| Tetrahydro-4-methyl-2H-pyran-2-one |

| Tetrahydro-2H-pyran-4-carboxylic acid |

| 2H-Pyran,tetrahydro-2-(12-pentadecynyloxy) |

| Acetonitrile |

| Methanol |

| Formic acid |

Reactivity and Reaction Mechanisms Involving Tetrahydro 2h Pyran 4 Amine Acetate

Tetrahydro-2H-pyran-4-amine acetate (B1210297) possesses a unique chemical structure, combining a saturated heterocyclic pyran ring with a primary amine functionality presented as its acetate salt. This structure dictates its reactivity, which is centered around the nucleophilic character of the amine group and the chemistry of the tetrahydropyran (B127337) ring.

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Methodologies

The synthesis of tetrahydropyran (B127337) rings is a cornerstone of organic chemistry, with numerous methods having been developed over the years. researchgate.net Future research is poised to build upon this foundation, with a focus on developing more efficient, stereoselective, and environmentally benign synthetic strategies for Tetrahydro-2H-pyran-4-amine acetate (B1210297) and its analogs.

Recent advancements have highlighted the potential of multicomponent reactions (MCRs) for the synthesis of pyran derivatives under green conditions. researchgate.netrsc.org These one-pot reactions offer significant advantages, including high atom economy, reduced waste, and simplified purification processes. rsc.org For instance, the use of novel nanocatalysts in three-component reactions has shown remarkable activity and selectivity in producing tetrahydrobenzo[b]pyrans. rsc.org Future explorations will likely focus on adapting and refining these MCR approaches for the specific synthesis of functionalized Tetrahydro-2H-pyran-4-amines.

Furthermore, catalytic methods, such as those employing phosphomolybdic acid in water for Prins cyclization, offer a simple and cost-effective route to tetrahydropyran-4-ol derivatives. organic-chemistry.org The development of new catalytic systems, including those based on palladium and other transition metals, is an active area of research. acs.org These catalysts can enable novel C-H activation and functionalization pathways, leading to the synthesis of diverse and complex tetrahydropyran structures. organic-chemistry.orgacs.org The exploration of enzymatic and chemoenzymatic methods also presents a promising avenue for the enantioselective synthesis of these chiral compounds.

A summary of emerging synthetic strategies is presented in the table below:

| Synthetic Strategy | Key Features | Potential Advantages |

| Multicomponent Reactions (MCRs) | One-pot synthesis, multiple bond formations in a single step. researchgate.netrsc.org | High atom economy, reduced waste, operational simplicity. rsc.org |

| Nanocatalysis | Use of nanoscale catalysts for enhanced reactivity and selectivity. rsc.org | High yields, mild reaction conditions, catalyst recyclability. rsc.org |

| Advanced Catalytic Systems | Utilization of transition metals (e.g., Pd) for C-H activation. organic-chemistry.orgacs.org | Access to novel and complex molecular architectures. acs.org |

| Biocatalysis/Chemoenzymatic Synthesis | Employment of enzymes for stereoselective transformations. | High enantioselectivity, environmentally friendly conditions. |

Expanded Applications in Chemical Biology

The tetrahydropyran motif is a prevalent structural feature in many biologically active natural products and pharmaceutical agents. nih.govchemicalbook.com Consequently, derivatives of Tetrahydro-2H-pyran-4-amine are being increasingly explored for their potential applications in chemical biology.

One key area of interest is the development of novel probes for studying biological processes. For example, pyrene-substituted 1,2-azoles have been synthesized and their photophysical properties investigated, demonstrating their potential as fluorescent probes. mdpi.com The tetrahydropyran scaffold can be strategically functionalized with fluorophores or other reporter groups to create tools for imaging and sensing specific biomolecules or cellular events.

Furthermore, the inherent drug-like properties of the tetrahydropyran ring make it an attractive scaffold for the design of new therapeutic agents. chemicalbook.com Research into N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines has identified selective dual serotonin/noradrenaline reuptake inhibitors, highlighting the potential of this chemical class in neuroscience. nih.gov Future efforts will likely focus on synthesizing and screening libraries of Tetrahydro-2H-pyran-4-amine derivatives to identify novel modulators of various biological targets. The ability to readily diversify the amine functionality allows for the exploration of a wide range of structure-activity relationships.

Development of Advanced Analytical Techniques

As the complexity of synthetic targets and biological systems increases, so does the need for sophisticated analytical techniques to characterize and quantify these molecules. For Tetrahydro-2H-pyran-4-amine acetate and its derivatives, the development of advanced analytical methods is crucial for ensuring purity, determining stereochemistry, and studying their interactions with biological macromolecules.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) will continue to be a workhorse for the analysis of these compounds. However, advancements in chiral chromatography are particularly important for separating and quantifying enantiomers, which can exhibit significantly different biological activities.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, are essential for elucidating the three-dimensional structure and conformation of complex tetrahydropyran derivatives. Future research may involve the use of solid-state NMR for studying these molecules in different environments.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

In the initial stages, ML algorithms can be used to screen large virtual libraries of tetrahydropyran-based compounds to predict their biological activity, toxicity, and pharmacokinetic properties. nih.govcrimsonpublishers.com This in silico screening can significantly accelerate the identification of promising lead candidates and reduce the number of compounds that need to be synthesized and tested experimentally. nih.govcrimsonpublishers.com

The synergy between experimental chemistry and computational modeling will be a key driver of future research. The data generated from the synthesis and biological evaluation of new Tetrahydro-2H-pyran-4-amine derivatives will be used to train and refine AI models, which in turn will guide the next round of synthesis and testing in a continuous cycle of innovation.

The table below outlines the potential impact of AI and ML in the drug discovery process for tetrahydropyran-based compounds:

| Stage of Drug Discovery | Application of AI/ML | Expected Outcome |

| Target Identification | Analyzing biological data to identify novel drug targets. d4-pharma.comcrimsonpublishers.com | Increased efficiency in pinpointing disease-relevant proteins. |

| Lead Identification | Virtual screening of compound libraries to predict activity. d4-pharma.comnih.gov | Rapid identification of promising hit compounds. |

| Lead Optimization | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. nih.govcrimsonpublishers.com | Design of safer and more effective drug candidates. |

| De Novo Drug Design | Generating novel molecular structures with desired properties. d4-pharma.com | Exploration of new chemical space and innovative drug scaffolds. |

Q & A

Basic: What are the key considerations for synthesizing Tetrahydro-2H-pyran-4-amine acetate in a laboratory setting?

Answer:

Synthesis requires careful optimization of reaction conditions and purification steps. For example:

- Reduction of nitriles : Use LiAlH₄ in anhydrous MTBE at 40°C for 2 hours, followed by quenching with water/NaOH and filtration .

- Intermediate handling : Air-sensitive intermediates (e.g., 4-(aminomethyl)tetrahydro-2H-pyran-4-amine) should be purified under inert atmospheres to prevent degradation .

- Safety protocols : Use PPE (gloves, goggles) and ensure waste is segregated for professional disposal due to hazardous byproducts .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Density Functional Theory (DFT) : Calculate transition states and activation energies for substitution pathways (e.g., halogenation or alkylation) .

- Reaxys/Pistachio models : Leverage reaction databases to predict feasible routes and compare with experimental outcomes (e.g., FeCl₃−SiO₂-catalyzed cyclization in purine synthesis) .

- Contradictions : Discrepancies between predicted and observed regioselectivity may arise from solvent effects or steric hindrance, requiring empirical validation .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste management : Segregate acidic/basic waste streams and avoid direct disposal into sinks .

Advanced: How to resolve discrepancies in NMR spectral data for Tetrahydro-2H-pyran-4-amine derivatives?

Answer:

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., δ 30.6–67.0 ppm in ¹³C NMR for tetrahydropyran-4-ylmethylamine derivatives) .

- Variable-temperature NMR : Resolve dynamic effects like ring puckering in tetrahydropyran moieties .

- HRMS cross-validation : Confirm molecular formulas (e.g., [M+H]+ = 326.2232 for C₂₀H₂₈N₃O) to rule out impurities .

Basic: What are common analytical techniques for characterizing this compound?

Answer:

Advanced: What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

Answer:

- Chiral catalysts : Use (R)-BINOL-based catalysts for enantioselective reductions .

- Chromatography : Employ chiral stationary phases (e.g., amylose derivatives) to separate diastereomers .

- Kinetic resolution : Adjust reaction temperatures to favor one enantiomer during nucleophilic substitutions .

Basic: How to determine solubility parameters for experimental design involving this compound?

Answer:

- Hansen Solubility Parameters (HSP) : Use δD (dispersion), δP (polar), and δH (hydrogen bonding) to predict solvent compatibility (e.g., d = 1.185 g/cm³ in polar aprotic solvents) .

- Co-solvent systems : Test DCM/MeOH mixtures (e.g., 80:20 v/v) for recrystallization .

Advanced: How to analyze reaction kinetics of this compound in multi-step syntheses?

Answer:

- Rate profiling : Use in-situ FTIR or HPLC to monitor intermediate formation (e.g., FeCl₃−SiO₂-catalyzed cyclization rates) .

- Arrhenius analysis : Calculate activation energy (Eₐ) for oxidation steps using DDQ as an oxidizing agent .

- Microkinetic modeling : Integrate experimental data with computational simulations to refine reaction mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.